molecular formula C13H19N3 B1385999 3-(4-Cyclopropylpiperazin-1-yl)aniline CAS No. 1018649-33-6

3-(4-Cyclopropylpiperazin-1-yl)aniline

Cat. No.: B1385999
CAS No.: 1018649-33-6
M. Wt: 217.31 g/mol
InChI Key: CAPXXFJTKXIQSN-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.32 g/mol It is a derivative of aniline, where the aniline ring is substituted with a cyclopropylpiperazine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylpiperazin-1-yl)aniline typically involves the reaction of aniline with 4-cyclopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyclopropylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Cyclopropylpiperazin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the areas of central nervous system disorders and oncology.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline
  • 3-(4-Ethylpiperazin-1-yl)aniline
  • 3-(4-Phenylpiperazin-1-yl)aniline

Comparison: Compared to similar compounds, 3-(4-Cyclopropylpiperazin-1-yl)aniline is unique due to the presence of the cyclopropyl group. This structural feature imparts distinct physicochemical properties, such as increased rigidity and steric hindrance, which can influence its reactivity and interactions with biological targets. These unique properties make it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

3-(4-cyclopropylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-11-2-1-3-13(10-11)16-8-6-15(7-9-16)12-4-5-12/h1-3,10,12H,4-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPXXFJTKXIQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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